![molecular formula C11H17N3O2S B2520641 4-Benzylpiperazine-1-sulfonamide CAS No. 178312-46-4](/img/structure/B2520641.png)
4-Benzylpiperazine-1-sulfonamide
Overview
Description
4-Benzylpiperazine-1-sulfonamide, commonly known as BZPS, is a chemical compound that belongs to the sulfonamide family. It is a derivative of piperazine, which has been described as a ‘failed pharmaceutical’ as some had been evaluated as potential therapeutic agents but never brought to the market .
Synthesis Analysis
The synthesis of piperazine derivatives, including 4-Benzylpiperazine-1-sulfonamide, has been explored in various studies. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach for the syntheses of alkyl and aryl sulfonamides has been reported by Shaabani et al .
Molecular Structure Analysis
The structure of 4-Benzylpiperazine-1-sulfonamide was determined by X-ray crystallography . The compound crystallized in a monoclinic system and was characterized as follows: P21/c, a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)°, Z = 8, and V = 2258.55(11)Å .
Scientific Research Applications
- Molecularly imprinted polymers (MIPs) have been developed for BZP-sulfonamide using both self-assembly and semi-covalent approaches .
- BZP-sulfonamide derivatives can be synthesized via efficient electrochemical methods, such as dehydrogenative S–H/N–H cross-coupling of heteroaryl thiols with alkyl amines .
Molecular Imprinting of BZP-sulfonamide
Electrochemical Synthesis of Sulfenamides
Pharmacological Activities and Disease States
Mechanism of Action
Future Directions
Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . By virtue of its modest selectivity against the test illicit drugs, 1-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
properties
IUPAC Name |
4-benzylpiperazine-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUGKAXQBUEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperazine-1-sulfonamide |
Synthesis routes and methods
Procedure details
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